molecular formula C19H22ClN3O B5404338 4-(2-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide

4-(2-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide

Cat. No.: B5404338
M. Wt: 343.8 g/mol
InChI Key: GWOWIQREISZJET-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 4-ethylphenyl group, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide typically involves the reaction of 2-chlorophenylpiperazine with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)piperazine: Lacks the 4-ethylphenyl group and carboxamide functional group.

    N-(4-ethylphenyl)piperazine: Lacks the 2-chlorophenyl group and carboxamide functional group.

    4-(2-chlorophenyl)-N-phenylpiperazine-1-carboxamide: Similar structure but without the ethyl group on the phenyl ring.

Uniqueness

4-(2-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide is unique due to the presence of both the 2-chlorophenyl and 4-ethylphenyl groups, along with the carboxamide functional group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.

Properties

IUPAC Name

4-(2-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-2-15-7-9-16(10-8-15)21-19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOWIQREISZJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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